molecular formula C8H14O2S B8368788 1-Ethyl-2-methyl-3-oxopropyl thioacetate

1-Ethyl-2-methyl-3-oxopropyl thioacetate

Cat. No.: B8368788
M. Wt: 174.26 g/mol
InChI Key: PNXIMFKIKHAXHJ-UHFFFAOYSA-N
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Description

Thioacetates are organosulfur compounds characterized by the general structure R-S-C(O)-R’, where the thiol group (-SH) is acetylated. The compound 1-Ethyl-2-methyl-3-oxopropyl thioacetate features a branched alkyl chain with an oxopropyl moiety, distinguishing it from simpler thioacetates. This analysis compares it with thioacetates such as ethyl thioacetate, furfuryl thioacetate, and substituted derivatives (e.g., azidopropyl, bromophenyl thioacetates) to infer behavior and applications .

Properties

Molecular Formula

C8H14O2S

Molecular Weight

174.26 g/mol

IUPAC Name

O-(2-methyl-1-oxopentan-3-yl) ethanethioate

InChI

InChI=1S/C8H14O2S/c1-4-8(6(2)5-9)10-7(3)11/h5-6,8H,4H2,1-3H3

InChI Key

PNXIMFKIKHAXHJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C)C=O)OC(=S)C

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Reactivity

  • Ethyl Thioacetate : Exhibits moderate reactivity in enzymatic thiolysis, with specific activity of 40.04 ± 2.36 U mg⁻¹ at low ethanethiol concentrations. Higher ethanethiol concentrations (80 mM) reduce activity due to enzyme inhibition .
  • Furfuryl Thioacetate (C₇H₈O₂S) : The furan ring enhances stability and imparts aroma characteristics, making it suitable for flavor applications. Its boiling point (93°C) and refractive index (1.500–1.540) reflect its aromatic nature .
  • Branched Derivatives (e.g., S-tert-butyl thioacetate) : Bulky substituents like tert-butyl groups reduce nucleophilic substitution rates due to steric hindrance, as seen in acid-catalyzed cleavage studies .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Compound Molecular Formula Boiling Point (°C) Solubility Key Functional Groups
Ethyl Thioacetate C₄H₈OS ~145 (estimated) Organic solvents Ethyl, thioester
Furfuryl Thioacetate C₇H₈O₂S 93 Insoluble in water Furan, thioester
S-tert-butyl Thioacetate C₆H₁₂OS N/A Organic solvents tert-butyl, thioester
Target Compound Likely C₇H₁₂O₂S Predicted >150°C Partial aqueous? Ethyl, methyl, oxopropyl Inferred

Key Observations :

  • The oxopropyl group in the target compound may increase hydrophilicity compared to purely alkyl-substituted thioacetates.
  • Higher molecular weight and branching suggest a higher boiling point than ethyl or furfuryl derivatives.

Reactivity and Stability

Enzymatic and Acid-Catalyzed Reactions

  • Ethyl Thioacetate : Demonstrates reversible inhibition of Eat1 enzyme at high thiol concentrations, limiting its utility in biocatalytic processes .
  • Methyl/Isopropyl Thioacetates: Exhibit first-order rate constants of 3.2 × 10⁻⁴ s⁻¹ (methyl) and 4.1 × 10⁻⁴ s⁻¹ (isopropyl) in acidic cleavage, indicating minor steric effects on reactivity .

The target compound’s branched structure may reduce enzymatic turnover rates and acid-catalyzed cleavage efficiency compared to linear analogs.

Thermal and Oxidative Stability

  • Furfuryl Thioacetate : Stable under refrigeration (≤4°C) but degrades upon prolonged exposure to light or heat .
  • Methoxypropylacetate (non-thioester analog): Flash point of 333°C and resistance to decomposition under standard conditions .

The oxopropyl group in the target compound could enhance thermal stability but may increase susceptibility to oxidation.

Table 2: Hazard Profiles of Selected Compounds

Compound Flammability Toxicity Profile Protective Measures
Methoxypropylacetate High (GHS02) STOT SE 3 (H336) Ventilation, solvent-resistant gloves
Ethyl Acetoacetate Flammable Irritant (eyes/skin) Air-purifying respirator
Target Compound Likely moderate Inferred low acute toxicity Similar to analogs: avoid ignition, use PPE

Thioacetates generally require precautions against sulfur-related decomposition products (e.g., H₂S), though evidence for the target compound is lacking.

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